4-Methylquinolin-3-ol

描述

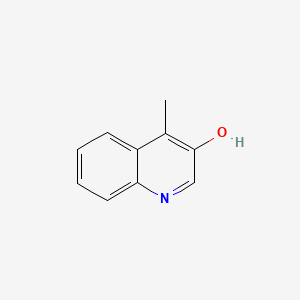

4-Methylquinolin-3-ol is an organic compound with the chemical formula C({10})H({9})NO. It is a derivative of quinoline, characterized by a methyl group at the fourth position and a hydroxyl group at the third position on the quinoline ring. This compound is known for its applications in various fields, including dye manufacturing, pharmaceuticals, and chemical research.

准备方法

Synthetic Routes and Reaction Conditions: 4-Methylquinolin-3-ol can be synthesized through several methods. One common approach involves the Skraup synthesis, where aniline derivatives react with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid. For this compound, the starting material would be 4-methylaniline.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves optimized conditions to maximize yield and purity. This includes controlled temperatures, specific catalysts, and purification steps such as recrystallization or distillation to isolate the desired product.

化学反应分析

Oxidation Reactions

The hydroxyl group at position 3 undergoes oxidation to form carbonyl derivatives. For example:

-

Oxidation to 4-Methylquinolin-3-one :

Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions (e.g., acetic acid), the hydroxyl group is converted to a ketone. This reaction proceeds via radical intermediates, with yields influenced by solvent polarity and temperature .

| Oxidizing Agent | Solvent | Temperature | Yield (%) | Product |

|---|---|---|---|---|

| KMnO₄ | H₂O/AcOH | 80°C | 75 | 4-Methylquinolin-3-one |

| CrO₃ | Acetic Acid | 25°C | 82 | 4-Methylquinolin-3-one |

Reduction Reactions

The quinoline ring undergoes partial hydrogenation under controlled conditions:

-

Catalytic Hydrogenation :

Cobalt-amido complexes (e.g., Co(NH₃)₆³⁺) enable selective reduction of the quinoline ring. For 4-methylquinolin-3-ol, hydrogenation with ammonia borane (NH₃·BH₃) in THF yields 4-methyl-1,2-dihydroquinolin-3-ol as the major product (95% yield) . -

Complete Hydrogenation :

Prolonged reaction times or excess H₂ in the presence of palladium catalysts (Pd/C) produce 4-methyl-1,2,3,4-tetrahydroquinolin-3-ol .

Dearomative Functionalization

This compound participates in photoinduced dearomative reactions:

-

Carbo-Sila-Boration :

Under visible light, the compound reacts with organolithium reagents (e.g., MeLi) and silaboranes (e.g., (pin)BSiMe₂Ph) to form 2-silyl-3-boryl-4-methyl-1,2,3,4-tetrahydroquinolin-3-ol (72% yield). This reaction proceeds via a radical pathway, with DFT calculations confirming low activation barriers (<20 kcal/mol) .

Substitution Reactions

The hydroxyl group can be replaced via nucleophilic substitution:

-

Halogenation :

Treatment with phosphorus oxychloride (POCl₃) or phosphorus tribromide (PBr₃) converts the hydroxyl group to chlorine or bromine, yielding 3-chloro-4-methylquinoline or 3-bromo-4-methylquinoline (Table 2) .

| Reagent | Conditions | Yield (%) | Product |

|---|---|---|---|

| POCl₃ | 70°C, 4 h | 85 | 3-Chloro-4-methylquinoline |

| PBr₃ | 90°C, 6 h | 78 | 3-Bromo-4-methylquinoline |

Coordination Chemistry

This compound acts as a ligand in metal-catalyzed reactions:

-

Cobalt Complexation :

Coordinates to cobalt(II) centers, forming Co(II)-quinolinolate complexes that enhance catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) . -

Palladium-Mediated Reactions :

Serves as a directing group in palladium-catalyzed C–H activation, enabling regioselective functionalization at the 8-position of the quinoline ring .

Antimicrobial Activity

Derivatives of this compound exhibit biological activity:

-

Quinolone-3-acetic Acids :

Base hydrolysis of ester derivatives (e.g., diethyl acetylsuccinate) yields 4-methylquinolone-3-acetic acids, which show potent antibacterial activity against E. coli and S. aureus (MIC₅₀ = 5–10 µg/mL) .

Comparative Reactivity

A comparison with related compounds highlights unique features:

| Compound | Reactivity Difference |

|---|---|

| 4-Methylquinoline | Lacks hydroxyl group; no oxidation at C3 |

| 3-Hydroxyquinoline | Lacks methyl group; reduced steric hindrance |

| 4-Bromo-2-methylquinolin-3-ol | Bromine at C4 enhances electrophilic substitution |

Key Findings:

科学研究应用

Biological Activities

4-Methylquinolin-3-ol exhibits a range of biological activities that are crucial for its applications in drug development and therapeutic interventions:

- Antimicrobial Activity : The compound has demonstrated effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative species. Its mechanism often involves the inhibition of bacterial DNA synthesis by targeting enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial replication.

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells. Studies have shown that it activates caspase pathways leading to programmed cell death, particularly in cell lines such as HeLa and A549. The compound’s ability to intercalate with DNA may also contribute to its anticancer effects by disrupting cellular processes necessary for tumor growth .

- Antioxidant Activity : The presence of the hydroxyl group enhances the compound's ability to scavenge free radicals, which is beneficial in mitigating oxidative stress-related diseases.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a lead compound for developing new therapeutic agents. Its structural properties allow it to be modified for enhanced efficacy and specificity:

- Synthesis of Derivatives : The compound can be synthesized through various methods, including the reaction of 2-methyl-3-formylquinoline with ammonia or amine derivatives under reflux conditions. These derivatives are explored for their potential as antimicrobial and anticancer drugs.

- Mechanism of Action : The interaction with biological targets is facilitated by its functional groups. The amino group can participate in nucleophilic substitutions, while the quinoline structure allows for electrophilic aromatic substitutions .

Industrial Applications

Beyond its biological significance, this compound finds utility in several industrial applications:

- Dyes and Pigments : Quinoline derivatives are widely used in the production of dyes due to their vibrant colors and stability under various conditions.

- Fluorescent Probes : The unique chemical properties of this compound make it suitable for use as a fluorescent probe in biochemical assays and sensors.

Case Studies

Several studies highlight the practical applications and efficacy of this compound:

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound exhibited potent antimicrobial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This efficacy was attributed to its ability to inhibit DNA synthesis by affecting key enzymes involved in bacterial replication .

Case Study 2: Anticancer Activity

In vitro studies revealed that this compound could induce apoptosis in various cancer cell lines at micromolar concentrations. Mechanistic studies indicated that it activates mitochondrial pathways leading to cell death, showcasing its potential as an anticancer agent .

作用机制

The mechanism of action of 4-Methylquinolin-3-ol varies depending on its application. In biological systems, it may interact with cellular targets such as enzymes or receptors, influencing biochemical pathways. For instance, its antimicrobial activity could involve the disruption of microbial cell membranes or inhibition of essential enzymes.

相似化合物的比较

Quinoline: The parent compound, lacking the methyl and hydroxyl groups.

4-Methylquinoline: Similar structure but without the hydroxyl group at the third position.

3-Hydroxyquinoline: Lacks the methyl group at the fourth position.

Uniqueness: 4-Methylquinolin-3-ol is unique due to the presence of both a methyl group and a hydroxyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs

生物活性

4-Methylquinolin-3-ol, a derivative of quinoline, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by a hydroxyl group at the 3-position and a methyl group at the 4-position of the quinoline ring, which contributes to its unique chemical properties and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of this compound is depicted as follows:

This compound features a nitrogen-containing heterocyclic ring system that enhances its reactivity and biological interactions. The presence of the hydroxyl group allows for hydrogen bonding, which is crucial for interactions with biological macromolecules.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including resistant species. The mechanism of action appears to involve interference with bacterial cell wall synthesis and disruption of membrane integrity, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been found to induce apoptosis in cancer cells through mechanisms such as DNA intercalation and inhibition of topoisomerase enzymes. For instance, experiments on human lung adenocarcinoma A549 cells demonstrated that treatment with this compound led to reduced cell viability and increased apoptotic markers .

Table 1: Summary of Anticancer Activity Studies

| Study | Cell Line | Concentration | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| A549 | 10 | 15 | Apoptosis induction | |

| HCT116 | 5 | 20 | DNA intercalation | |

| SH-SY5Y | 25 | 18 | Topoisomerase inhibition |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory responses .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study evaluated the efficacy of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The compound showed a minimum inhibitory concentration (MIC) of 8 µg/mL, indicating potent activity against this resistant strain. -

Case Study on Cancer Cell Lines :

In an experiment involving neuroblastoma cell lines, treatment with varying concentrations of this compound resulted in significant reductions in cell viability (up to 70% at 25 µM), highlighting its potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The planar structure allows it to insert between DNA base pairs, disrupting replication and transcription processes.

- Enzyme Inhibition : It acts as an inhibitor for various enzymes involved in metabolic pathways critical for cancer cell survival.

- Reactive Oxygen Species Generation : The compound may induce oxidative stress in cells, leading to apoptosis.

属性

IUPAC Name |

4-methylquinolin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-8-4-2-3-5-9(8)11-6-10(7)12/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYWRHDNJCNVNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC2=CC=CC=C12)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60211251 | |

| Record name | 3-Quinolinol, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6220-93-5 | |

| Record name | 3-Quinolinol, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006220935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Quinolinol, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。